

SB-462795 (Relacatib): A Foundational Guide to its Discovery and Preclinical Profile

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Compound of Interest

Compound Name: Relacatib

Cat. No.: B1679260

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-462795, also known as **relacatib**, is a potent, orally bioavailable small molecule inhibitor of cysteine cathepsin proteases, initially developed by GlaxoSmithKline for the treatment of osteoporosis. Its primary mechanism of action is the inhibition of cathepsin K, a key enzyme in bone resorption. More recently, SB-462795 has garnered significant attention for its broad-spectrum antiviral activity, including against coronaviruses such as SARS-CoV-2. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of SB-462795, presenting key data in a structured format and detailing the experimental protocols employed in its evaluation.

Discovery and Lead Optimization

The discovery of SB-462795 stemmed from a focused medicinal chemistry effort to develop potent and selective inhibitors of cathepsin K for the treatment of osteoporosis. Initial efforts by GlaxoSmithKline centered on ketone-based inhibitors. However, these earlier five- and six-membered ring ketone-based scaffolds suffered from configurational instability at the C-4 diastereomeric center.

To address this, a lead optimization strategy was employed, exploring the expansion of the ring system. This led to the development of a series of azepanone-based inhibitors. The seven-membered azepanone ring structure of SB-462795 provided improved configurational stability.

This modification also proved to be highly effective in enhancing oral bioavailability, a critical parameter for a chronically administered osteoporosis therapy. Further structure-activity relationship (SAR) studies focused on optimizing the P2 and P3 substituents of the azepanone core to maximize potency and selectivity against cathepsin K. This systematic approach ultimately culminated in the identification of SB-462795 as a clinical candidate.

Mechanism of Action

SB-462795 is a reversible inhibitor of the papain-like cysteine protease family, with particularly high affinity for cathepsins K, L, and V.

2.1. Inhibition of Bone Resorption: In the context of osteoporosis, the primary target of SB-462795 is cathepsin K. This enzyme is highly expressed in osteoclasts, the cells responsible for bone resorption. Cathepsin K plays a crucial role in the degradation of type I collagen, the principal organic component of the bone matrix. By inhibiting cathepsin K, SB-462795 effectively blocks this degradation process, thereby reducing bone resorption and preserving bone mineral density.

2.2. Antiviral Activity: The antiviral mechanism of SB-462795 is predicated on the entry pathway of certain enveloped viruses, including coronaviruses. These viruses can utilize a cathepsin-dependent pathway for cell entry. After binding to the host cell receptor (e.g., ACE2 for SARS-CoV-2), the virus is endocytosed. Within the endosome, host cathepsins, particularly cathepsin L, cleave the viral spike protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By inhibiting endosomal cathepsins, SB-462795 prevents this crucial spike protein processing, thereby blocking viral entry and replication. This mechanism is particularly relevant in cell types that rely on the endosomal entry pathway, such as Vero E6 cells. In cell types like Calu-3, which also express the surface protease TMPRSS2 that can prime the spike protein, the cathepsin-dependent pathway still represents a viable therapeutic target.

Quantitative Data

The following tables summarize the key quantitative data for SB-462795 (**relacatib**).

Table 1: In Vitro Inhibitory Activity of SB-462795 against Cathepsins

Cathepsin Target	Species	Assay Type	Ki (app)	IC50
Cathepsin K	Human	Enzymatic	41 pM	45 nM (in situ)
Cathepsin L	Human	Enzymatic	68 pM	-
Cathepsin V	Human	Enzymatic	53 pM	-
Cathepsin S	Human	Enzymatic	1.6 nM	-
Cathepsin B	Human	Enzymatic	15 nM	-
Cathepsin K	Monkey	Enzymatic	41 pM	-
Cathepsin L	Monkey	Enzymatic	280 pM	-
Cathepsin V	Monkey	Enzymatic	720 pM	-
Cathepsin B	Monkey	Enzymatic	11 nM	-
Cathepsin L	Mouse	Enzymatic	200 pM	-
Cathepsin L	Rat	Enzymatic	170 pM	-
Cathepsin B	Rat	Enzymatic	6.7 nM	-

Table 2: In Vitro Human Osteoclast-Mediated Bone Resorption

Assay	IC50
Human Osteoclast-Mediated Bone Resorption	70 nM

Table 3: Antiviral Activity of SB-462795

Virus	Cell Line	IC50
SARS-CoV-1	Vero E6	0.23 μ M
SARS-CoV-2	Vero E6	0.02 μ M
MERS-CoV	Vero E6	0.60 μ M

Table 4: Pharmacokinetic Parameters of SB-462795

Species	Oral Bioavailability
Rat	89.4%
Monkey	28%

Experimental Protocols

4.1. Cathepsin Inhibition Assay (General Protocol):

This protocol is based on standard fluorometric assays for cathepsin activity.

- Reagents:
 - Recombinant human cathepsin K, L, V, B, or S.
 - Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsins K and L).
 - Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5).
 - SB-462795 stock solution in DMSO.
- Procedure:
 - Prepare serial dilutions of SB-462795 in the assay buffer.
 - In a 96-well black microplate, add the diluted inhibitor solutions.
 - Add the cathepsin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding the fluorogenic substrate.
 - Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
 - Calculate the rate of reaction for each inhibitor concentration.

- Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. K_i values are typically determined using the Cheng-Prusoff equation.

4.2. In Vivo Ovariectomized Cynomolgus Monkey Model for Bone Resorption:

This protocol is a representative model for evaluating anti-osteoporotic agents.

- Animals and Surgical Procedure:
 - Adult female cynomolgus monkeys are either sham-operated or surgically ovariectomized (OVX) to induce estrogen deficiency, which leads to increased bone turnover.
 - Animals are allowed to recover and acclimate for a period post-surgery.
- Dosing and Sample Collection:
 - SB-462795 is formulated for oral administration (e.g., in a suitable vehicle like PEG400).
 - Animals are dosed daily or according to the study design.
 - Blood and urine samples are collected at baseline and at various time points throughout the study.
- Biomarker Analysis:
 - Serum and urine samples are analyzed for biomarkers of bone resorption, such as N-terminal telopeptide (NTx) and C-terminal telopeptide (CTx) of type I collagen, using commercially available ELISA kits.
- Bone Mineral Density (BMD) and Histomorphometry:
 - BMD is measured at various skeletal sites (e.g., lumbar spine, femur) using dual-energy X-ray absorptiometry (DXA).
 - At the end of the study, bone biopsies or whole bones are collected for histomorphometric analysis to assess bone architecture and cellular activity.

4.3. Antiviral Assay in Calu-3 Cells (SARS-CoV-2):

This protocol describes a typical high-content imaging-based antiviral assay.

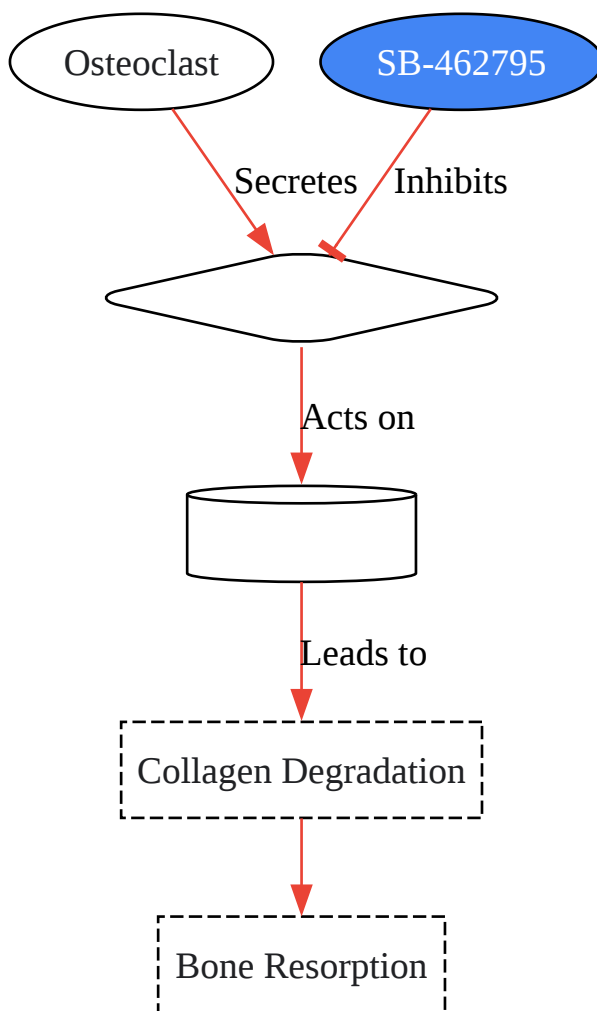
- Cell Culture and Infection:
 - Human lung adenocarcinoma Calu-3 cells are seeded in 96-well plates and grown to confluency.
 - Cells are treated with serial dilutions of SB-462795 for a short period before infection.
 - Cells are then infected with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubation and Staining:
 - The infected cells are incubated for a defined period (e.g., 24-48 hours) to allow for viral replication.
 - After incubation, the cells are fixed and permeabilized.
 - The cells are then stained with a primary antibody against a viral protein (e.g., nucleocapsid protein) and a fluorescently labeled secondary antibody.
 - Cell nuclei are counterstained with a fluorescent dye like DAPI.
- Imaging and Analysis:
 - The plates are imaged using a high-content imaging system.
 - Image analysis software is used to quantify the number of infected cells (positive for the viral protein stain) and the total number of cells (DAPI-stained nuclei).
 - The percentage of infected cells is calculated for each inhibitor concentration.
 - The IC₅₀ value is determined by plotting the percentage of infection against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations



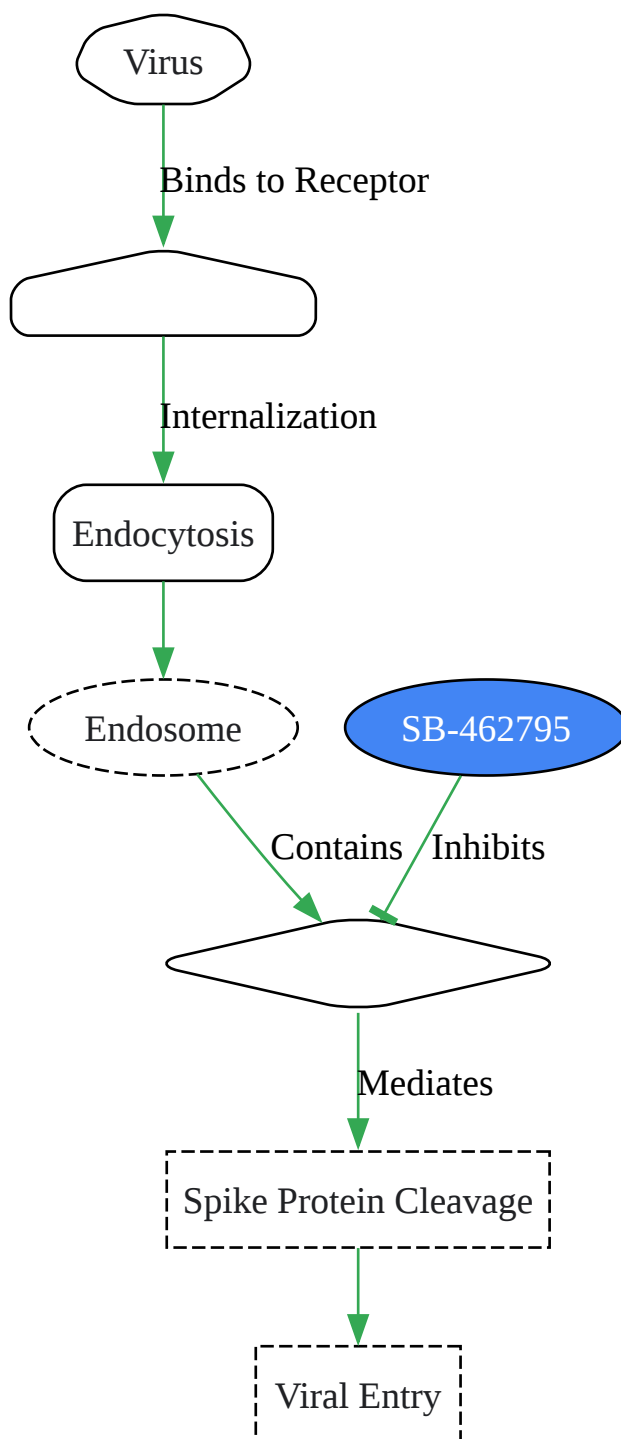
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Caption: Discovery and preclinical development workflow of SB-462795.



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Caption: Mechanism of SB-462795 in inhibiting bone resorption.



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Caption: Antiviral mechanism of SB-462795 via cathepsin inhibition.

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